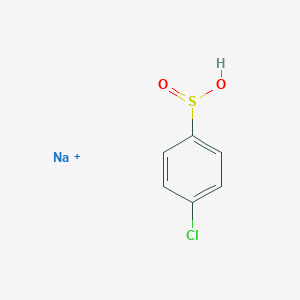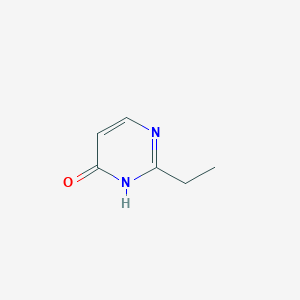
2-Methoxy-N-methylaniline
Overview
Description
2-Methoxy-N-methylaniline (2-MNA) is a type of amine compound that has a wide range of applications in the scientific research field. It has been used in various studies to investigate the biochemical, physiological, and cellular effects of certain compounds. 2-MNA is a versatile compound that can be used in a variety of laboratory experiments, and its advantages and limitations must be considered before using it in research.
Scientific Research Applications
Polymerization in a Water/Pentane Biphasic System : 2-Methoxy-N-methylaniline was found to behave significantly differently compared to 2-methylaniline when polymerized in a water/pentane biphasic system. The polymerization of this compound generally results in the formation of a water-soluble oligomer and an insoluble polymeric product, leading to polymers prepared in the form of thin films at the organic/aqueous interface or as micrometer-sized spherical particles dispersed in the aqueous phase (Mazur, 2007).
Electropolymerization and Its Kinetics : The electropolymerization of this compound can yield products with varying structures and properties depending on the monomer concentration. At low concentrations, the insertion of phenazinic units gives a redox-type polymer, and the kinetics of this process has been studied extensively. This research helps in understanding the differences and applications of polymers formed from this compound compared to other aryl amines (Viva et al., 2002).
N,O-Chelating Ligands for Ta(V) Complexation : A study explored the influence of structurally related N,O-chelating ligands on the reactivity of tantalum complexes for hydroaminoalkylation of amines. It was found that 4-Methoxy-N-methylaniline is more prone to undergo C–H functionalization via hydroaminoalkylation than N-methylaniline. However, the use of this compound is not tolerated, and instead, C(sp3)–O bond cleavage was observed (Garcia et al., 2013).
Polymerization at the Gas/Solution Interface : Chemical polymerization of 2-methoxyaniline at the interface between an aqueous solution and air was reported. The study found that the polymer is formed in the interfacial region, whereas the soluble trimer is yielded in the bulk of the polymerization solution. This research highlights the unique polymerization behavior of 2-methoxyaniline compared to 2-methylaniline (Mazur & Frydrychewicz, 2007).
Application as a pH Sensor : The electrochemical polymerization of ortho-methoxyaniline and ortho-methylaniline was studied, and their potential application as pH sensors was analyzed. The electrode prepared with poly(ortho-methylaniline) showed an apparent Nernstian response in a 1–12 pH range, indicating its potential use in pH measurement and monitoring (Lindino & Bulhões, 1996).
Mechanism of Action
- In the context of its mode of action, it may participate in nucleophilic aromatic substitution reactions or interact with other molecules through π-electron systems .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
2-Methoxy-N-methylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methoxy-N-methylaniline are not well-studied. It is known that aniline derivatives can interact with various enzymes and proteins. For instance, N-methylaniline, a related compound, has been shown to undergo methylation reactions with methanol, catalyzed by cyclometalated ruthenium complexes
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that aniline derivatives can undergo various chemical reactions, which could potentially lead to changes in their effects on cellular function over time .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Aniline and its derivatives are known to undergo various metabolic reactions, including oxidation and conjugation . It is possible that this compound could be metabolized through similar pathways, but this would need to be confirmed through experimental studies.
Properties
IUPAC Name |
2-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZWULOUXYKBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374852 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-78-3 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















